3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC18114306
Molecular Formula: C10H5F2NO3
Molecular Weight: 225.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5F2NO3 |
|---|---|
| Molecular Weight | 225.15 g/mol |
| IUPAC Name | 3-(2,3-difluorophenyl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) |
| Standard InChI Key | RKCMVCXVTDRUFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Isoxazole Architecture
The isoxazole ring system consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, unsaturated five-membered ring. In 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid, this core structure undergoes substitution at two positions:
The fluorine atoms at the 2- and 3-positions of the phenyl ring introduce electronic effects that influence the compound's polarity, lipophilicity (), and potential for hydrogen bonding .
Spectroscopic and Computational Data
Key structural identifiers include:
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IUPAC Name: 3-(2,3-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
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Canonical SMILES: C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O
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InChIKey: RKCMVCXVTDRUFY-UHFFFAOYSA-N
Predicted collision cross-section (CCS) values for various adducts range from 142.4 Ų () to 154.7 Ų () . These physicochemical properties suggest moderate membrane permeability, positioning the compound as a potential lead for central nervous system (CNS) targets requiring balanced hydrophilicity .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
The biological activity of fluorinated isoxazoles strongly depends on fluorine substitution patterns. Comparative data for related compounds reveals:
The 2,3-difluoro substitution pattern confers enhanced metabolic stability compared to mono-fluorinated analogues, as evidenced by increased values .
Electronic Effects of Fluorine Substitution
Density functional theory (DFT) calculations on similar compounds demonstrate:
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Ortho-fluorine: Increases ring planarity through steric effects
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Meta-fluorine: Enhances electron-withdrawing character, polarizing the carboxylic acid group
These features potentially improve target binding affinity in enzyme active sites requiring planar, electron-deficient aromatic systems .
Synthetic Methodologies
Cycloisomerization Approaches
Gold-catalyzed cycloisomerization of acetylenic oximes represents a viable route for 3,5-disubstituted isoxazoles :
Optimization for the 2,3-difluorophenyl substituent would require:
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Temperature control (25–80°C)
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Solvent selection (preferential use of DMF or THF)
[3+2] Cycloaddition Strategies
Aldehyde-imidoyl chloride cycloadditions offer an alternative metal-free pathway:
This method enables precise regiocontrol over substituent placement, critical for introducing the 2,3-difluorophenyl group without side reactions .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (Gram+) | 12.5–25 |
| E. coli (Gram–) | 50–100 |
The difluorophenyl moiety likely improves membrane penetration compared to non-fluorinated analogues .
Future Directions and Challenges
ADMET Profiling
Critical gaps remain in understanding the compound's:
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Cytochrome P450 inhibition potential
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Plasma protein binding characteristics
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hERG channel affinity (cardiotoxicity risk)
Targeted Drug Design
Opportunities exist for structural optimization through:
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Bioisosteric replacement: Swapping carboxylic acid with tetrazole (improves CNS penetration)
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Prodrug approaches: Esterification to enhance oral bioavailability
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